2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro-
Overview
Description
2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- is a heterocyclic compound that features a benzene ring fused to an oxazine ring This compound is part of the benzoxazine family, which is known for its diverse biological activities and synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction typically occurs at room temperature and can be carried out in an ionic liquid medium, which allows for the recovery and reuse of the solvent .
Industrial Production Methods: Industrial production of 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and thiols, can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution can produce a variety of functionalized benzoxazines .
Scientific Research Applications
2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the downregulation of hypoxia-induced genes, which reduces tumor growth under low oxygen conditions . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: This compound shares a similar benzoxazine core but differs in its functional groups and biological activities.
4H-3,1-Benzoxazin-4-ones: These compounds have a similar structure but are less stable and have different applications.
Uniqueness: 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPSXXZUVYCRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500195 | |
Record name | 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70801-52-4 | |
Record name | 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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